molecular formula C10H11NO3 B028842 3-Methylhippuric acid CAS No. 27115-49-7

3-Methylhippuric acid

Cat. No. B028842
CAS RN: 27115-49-7
M. Wt: 193.2 g/mol
InChI Key: YKAKNMHEIJUKEX-UHFFFAOYSA-N
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Description

3-Methylhippuric acid, also referred to as m-methyl-hippuric acid, is a major product of xylene biotransformation in urine . It is used as a biological marker in studies on occupational exposure to xylene .


Synthesis Analysis

3-Methylhippuric acid is synthesized as a result of xylene biotransformation in the body . A study has employed it as a biological marker in studies on occupational exposure to xylene .


Molecular Structure Analysis

The molecular formula of 3-Methylhippuric acid is C10H11NO3 . Its linear formula is CH3C6H4CONHCH2CO2H .


Physical And Chemical Properties Analysis

3-Methylhippuric acid is a white crystalline powder . Its molecular weight is 193.20 g/mol .

Relevant Papers A research paper titled “Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers” discusses the use of 3-Methylhippuric acid as a biological marker in studies on occupational exposure to xylene .

Scientific Research Applications

  • Biomarker of Exposure : 3-Methylhippuric acid is a urinary metabolite used as a biomarker for assessing exposure to xylene and toluene, common solvents in industrial settings. It helps in determining the level of exposure and risk associated with these volatile organic compounds (VOCs). The urinary levels of hippuric acid and methylhippuric acid serve as indices of toluene and xylene exposure, with established upper limits for healthy subjects (Kira, 1977)(S. Kira, 1977).

  • Diagnosis of Acute Poisoning : It's also used in the diagnosis of acute xylene poisoning, aiding in improving diagnosis in cases of occupational exposure or substance abuse (Lavon & Bentur, 2015)(O. Lavon & Y. Bentur, 2015).

  • Analytical Chemistry : Techniques like high-performance liquid chromatography and ultra performance liquid chromatography coupled with tandem mass spectrometry are utilized to analyze hippuric and methylhippuric acids in urine. These methods provide reliable, specific, and sensitive determination of these metabolites, contributing to occupational health monitoring and toxicological analysis (Tardif et al., 1989; Gagné, 2013)(R. Tardif et al., 1989); (S. Gagné, 2013).

  • Extraction and Quantitation : Magnetic molecularly imprinted polymer has been employed for the extraction of hippuric acid and methylhippuric acid from urine samples. This technique demonstrates good recovery rates and detection limits, offering a robust method for biomonitoring of toluene exposure (Hu et al., 2019)(Cong Hu et al., 2019).

  • Occupational Health Monitoring : The compound is pivotal in biological monitoring of workers exposed to VOCs like ethylbenzene, toluene, and xylenes. It's specifically used for evaluating the excretion patterns and the effect of various factors like smoking, alcohol consumption, and protective equipment on the metabolism of these solvents (Jang et al., 2000; Inoue et al., 1993)(Jae-yeon Jang et al., 2000); (O. Inoue et al., 1993).

properties

IUPAC Name

2-[(3-methylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNMHEIJUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181579
Record name 3-Methylhippuric acid
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Methylhippuric acid
Source Human Metabolome Database (HMDB)
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Product Name

3-Methylhippuric acid

CAS RN

27115-49-7
Record name 3-Methylhippuric acid
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Record name m-Methylhippuric acid
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Record name 3-Methylhippuric acid
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Record name 2-[(3-methylphenyl)formamido]acetic acid
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Record name 3-METHYLHIPPURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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